Argiotoxin 636

描述

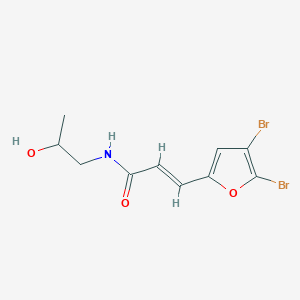

Argiotoxin 636 (ArgTX-636, argiopine) is an acypolyamine isolated from the venom of orb-weaver spiders Argiope lobata and Argiope aurantia . It acts as a very potent antagonist of NMDAR signaling, blocking the receptor ion channel at low concentrations .

Synthesis Analysis

The synthesis of Argiotoxin 636 is typically achieved through solid-phase peptide synthesis. This process involves the assembly of the peptide, using sequential coupling of amino acid derivatives to a solid support, followed by cleavage from the support and purification of the peptide by high-pressure liquid chromatography.Molecular Structure Analysis

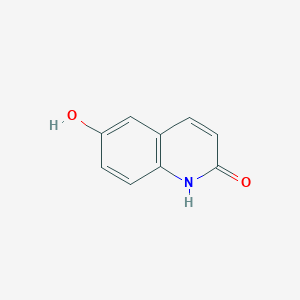

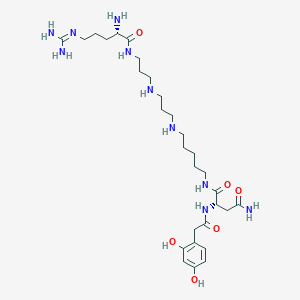

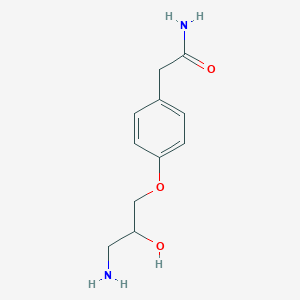

Argiotoxin 636 has a molecular formula of C29H52N10O6 . It is a low-molecular-weight neurotoxin which has highly functional polar groups: free phenolic OH and amine and guanidine residues . It also possesses arginine (free NH2) connected to a -NH (CH)3 NH (C ) 3NH (CH) 5-NH- one through a peptide bond polyamine .Chemical Reactions Analysis

Argiotoxin 636 has a very selective affinity for the GluN1/2A and GluN1/2B structural subtypes . This makes ArgTX-636 a valuable and precise molecular tool for the neuropharmacological study of NMDAR structure and function both in animal and in vitro models .Physical And Chemical Properties Analysis

Argiotoxin 636 has a molecular weight of 636.78658 g/mol . It is soluble in water, saline, methanol, and ethanol . Its IUPAC name is: (2S) - N- { 5 - [ 3 - ( 3 - [ [ (2S)-2-amino-5- (diaminomethylideneamino) pentanoyl ] amino ] propylamino ) propylamino ] pentyl } -2- { [ 2 - (2,4-dihydroxyphenyl) acetyl ] amino } butanediamide .科学研究应用

用于识别谷氨酸受体的工具:Argiotoxin 636 用于识别谷氨酸受体的亚型,并在科学研究中研究其功能 (Magazanik, 1996)。

用于离子通道探测的引物化合物:它提供了用于探测离子型谷氨酸受体离子通道区域的引物化合物 (Poulsen et al., 2013)。

非竞争性谷氨酸受体拮抗剂:Argiotoxin-636 作为谷氨酸受体的非竞争性拮抗剂,可用于研究其生物活性 (Choi, Nakanishi, & Usherwood, 1993)。

发展荧光iGlu受体配体:它用作开发荧光配体以进行海马神经元动态研究和成像的模板 (Nørager et al., 2013)。

分析AMPA受体亚基:它有助于分析原生膜中AMPA受体的亚基组成 (Herlitze et al., 1993)。

原生iGlu受体成像研究:带有荧光基团的ArgTX-636 类似物可以实现对原生iGlu受体的成像研究,并作为潜在的FRET供体或受体配体 (Jensen et al., 2013)。

黑色素生成抑制:ArgTX-636 抑制黑色素生成,可能用于减少黑色和混合皮肤的皮肤病变的化妆品和/或药用 (Verdoni et al., 2016)。

对感觉神经元的抑制作用:它降低新生大鼠培养感觉神经元的兴奋性,抑制电压激活的K+和Na+电流 (Scott et al., 1998)。

治疗脑部疾病的潜力:ArgTX-636 在治疗脑部疾病方面具有潜力,并可作为研究NMDARs神经生物学作用的药理工具 (Poulsen et al., 2015)。

心血管疾病治疗:其类似物在药物开发中治疗心血管疾病方面具有潜在应用 (Moe et al., 2004)。

未来方向

Argiotoxin 636 has a huge potential to be used in neurochemical studies to develop novel drugs of neurotherapeutic applications . It can be clinically applicable in a wide spectrum of neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries . These novel medications can potentially be helpful in the future treatment of stroke and several neurodegenerative diseases .

属性

IUPAC Name |

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNICLJXPYLDAH-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909308 | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argiotoxin 636 | |

CAS RN |

105029-41-2, 108687-79-2 | |

| Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argiopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argiotoxin-636 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)